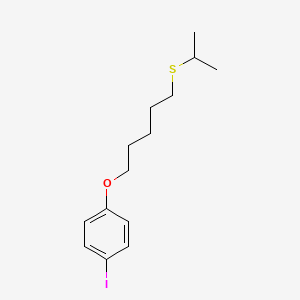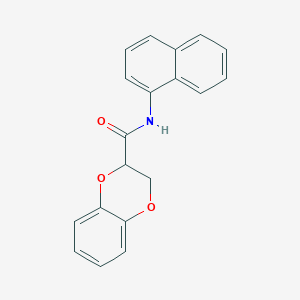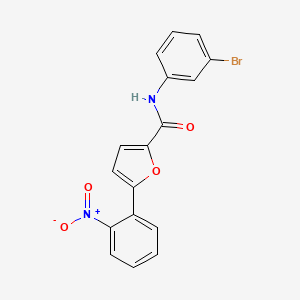
2-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzamide is an organic compound with the molecular formula C17H16BrNO It is a derivative of benzamide, where the benzamide moiety is substituted with a bromine atom at the second position and an indene group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzamide typically involves the following steps:
Bromination of Benzamide: Benzamide is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 2-bromobenzamide.
Formation of Indene Derivative: The indene derivative is synthesized separately through the cyclization of a suitable precursor, such as 2-phenylpropene, under acidic conditions.
Coupling Reaction: The final step involves the coupling of 2-bromobenzamide with the indene derivative. This can be achieved through a nucleophilic substitution reaction, where the nitrogen atom of the indene derivative attacks the carbonyl carbon of 2-bromobenzamide, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The indene moiety can be oxidized to form corresponding ketones or alcohols.
Reduction: The carbonyl group of the benzamide can be reduced to form amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzamides with different functional groups.
Oxidation: Formation of ketones or alcohols from the indene moiety.
Reduction: Formation of amines or alcohols from the benzamide moiety.
Applications De Recherche Scientifique
2-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indene moiety can enhance the compound’s binding affinity to certain targets, while the bromine atom can influence its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromo-N-(2,3-dihydro-1H-inden-5-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
2-bromo-N-(2,3-dihydro-1H-inden-5-yl)phenylacetamide: Similar structure with a phenylacetamide group.
Uniqueness
2-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzamide is unique due to the presence of both the bromine atom and the indene moiety, which can confer distinct chemical and biological properties. Its specific substitution pattern allows for targeted interactions in various applications, making it a valuable compound in research and development.
Propriétés
IUPAC Name |
2-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO/c17-15-7-2-1-6-14(15)16(19)18-13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQXFDPDIGRXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5178956.png)
![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5178963.png)
methanone](/img/structure/B5178972.png)
![N-(2,4-dichlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5178973.png)
![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B5178979.png)

![(2E)-6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5178987.png)
![2-amino-4-(4-methoxy-3-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5178995.png)
![4-{[(6-methoxy-1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5178997.png)

![1-[3-[(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]ethanone](/img/structure/B5179014.png)

